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Compound Name:
carboxylate

Cat. No.: B1425213

An In-Depth Technical Guide to the Structure of Methyl 1,4-oxazepane-2-carboxylate

Executive Summary

Methyl 1,4-oxazepane-2-carboxylate is a heterocyclic compound featuring a seven-
membered 1,4-oxazepane scaffold, a core structure of increasing interest in medicinal
chemistry. This guide provides a detailed examination of its molecular structure, including its
core components, stereochemistry, and conformational analysis. We will delve into the
spectroscopic techniques used for its characterization, offering insights into how its three-
dimensional architecture is elucidated and validated. This document is intended for
researchers, chemists, and drug development professionals who utilize such scaffolds as
building blocks for novel therapeutic agents.

Introduction to the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen
atom at the 1-position and a nitrogen atom at the 4-position.[1] This arrangement distinguishes
it from its constitutional isomers (e.g., 1,3-oxazepane) and imparts a unique set of
physicochemical properties. Structurally, the 1,4-oxazepane system can be conceptualized as
containing distinct ether and secondary amine functionalities within a flexible seven-membered
ring.[2] This structural motif is considered a "privileged scaffold" because its derivatives have
shown a wide range of biological activities, including potential as antimicrobial agents and
therapeutics for central nervous system disorders.[3][4] Methyl 1,4-oxazepane-2-carboxylate
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serves as a key chiral building block, providing a versatile entry point for the synthesis of more

complex molecules.[3]

Molecular Structure and Identification

The fundamental identity of Methyl 1,4-oxazepane-2-carboxylate is defined by its specific

arrangement of atoms and bonds. The structure consists of the 1,4-oxazepane ring with a

methyl carboxylate (-COOCH:s) substituent at the C2 position, adjacent to the oxygen atom.

Caption: 2D structure of Methyl 1,4-oxazepane-2-carboxylate with atom numbering. *C2 is a

chiral center.

Table 1: Chemical Identifi

Identifier Value Source
methyl 1,4-oxazepane-2-

IUPAC Name [3]
carboxylate

CAS Number 1141669-57-9 (Free Base)

2070896-56-7 (Hydrochloride 3]

Salt)

Molecular Formula C7H13NOs

Molecular Weight 159.18 g/mol [5]

Canonical SMILES

COC(=0)C1CNCCCO1

[3]

InChl=1S/C7H13NO3/c1-10-

InChl 7(9)6-5-8-3-2-4-11-6;/h6,8H,2-  [3]
5H2,1H3
PGHHLDJHDDIJSA-

InChIKey [3]

UHFFFAOYSA-N

Detailed Structural Analysis

A thorough understanding of this molecule requires looking beyond its 2D representation to its

three-dimensional conformation and stereochemistry.
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The 1,4-Oxazepane Core Conformation

Seven-membered rings are inherently non-planar and flexible. To minimize torsional and steric
strain, the 1,4-oxazepane ring adopts a pseudo-chair or twist-chair conformation, with the chair
form generally being the most energetically favorable.[1][4] This contrasts with the planar
structure of aromatic rings or the rigid envelope/twist conformations of five-membered rings.
The stability of the 1,4-oxazepane scaffold is enhanced by the 1,4-disposition of its
heteroatoms, which creates stable, non-interacting ether and amine functionalities, unlike the
more labile aminal-like linkage found in 1,3-oxazepanes.[2]

Conceptual Conformation

Hypothetical Planar Ring
(High Strain)

Ring Puckering
Energy Minimization)

Click to download full resolution via product page

Caption: The 1,4-oxazepane ring puckers to adopt a low-energy chair conformation.

Stereochemistry at the C2 Position

The carbon atom at the 2-position (C2) is bonded to four different groups: the ring oxygen (01),
the ring nitrogen (N4, via C7 and C6), a hydrogen atom (not explicitly shown), and the methyl
carboxylate group. This makes C2 a stereocenter, meaning the molecule is chiral and can exist
as two non-superimposable mirror images, or enantiomers:

* (R)-Methyl 1,4-oxazepane-2-carboxylate

¢ (S)-Methyl 1,4-oxazepane-2-carboxylate
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The specific stereochemistry is critical in drug development, as enantiomers often exhibit
different pharmacological activities and metabolic profiles. Synthesis of this compound often
starts from chiral precursors, such as amino acids, to produce a single enantiomer.[3][4]

Spectroscopic Characterization and Structural
Elucidation

The precise structure and conformation of Methyl 1,4-oxazepane-2-carboxylate are
confirmed through a combination of modern spectroscopic techniques. This multi-faceted
approach provides a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the constitution and conformation of organic
molecules.[4] A full suite of 1D and 2D NMR experiments is required for an unambiguous
assignment.

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable
deuterated solvent (e.g., CDCls or DMSO-ds).

e 1D NMR Acquisition: Acquire standard *H and 3C{*H} spectra to identify the types and
number of protons and carbons.

e 2D NMR Acquisition: Perform key 2D experiments:

o H-'H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and
map the connectivity of the ring's CHz groups.

o H-13C HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate each
proton signal with its directly attached carbon atom.

o 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3
bond) correlations, which are crucial for connecting fragments (e.g., linking the ester
methyl protons to the carbonyl carbon).
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o 'H-'H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial

proximity of protons, which provides definitive proof of conformation and relative

stereochemistry.[4]

Table 2: Predicted NMR Data

Expected Chemical

Atom(s) Technique . Key Information
Shift (0, ppm)
Sharp singlet, 3H
-COOCH:s 1H NMR 3.6-3.8 _ .
integration.
Complex multiplets
) due to
Ring CHz protons 1H NMR 25-45 ) o
diastereotopicity and
coupling.
Doublet of doublets,
C2-H 1H NMR 40-45 coupled to C3
protons.
Broad singlet, may
N-H 1H NMR 15-3.0 _
exchange with D20.
Carbonyl carbon,
C=0 (Ester) 13C NMR 170 - 175 confirms ester
presence.
Methyl carbon of the
-COOCH:s 13C NMR 51-53
ester.
Carbon of the
C2 13C NMR 55 - 65
stereocenter.
Multiple signals
Ring CHz carbons 13C NMR 40 - 75 corresponding to the
ring carbons.
Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and assess the purity of the
compound, often coupled with liquid chromatography (LC-MS).[3]

e Analysis: In electrospray ionization (ESI) positive mode, the compound is expected to be
detected as its protonated molecular ion [M+H]*.

o Expected m/z: For the free base (C7H13NOs, MW = 159.18), the expected [M+H]* ion would
have a mass-to-charge ratio (m/z) of approximately 160.09.

Synthesis and Reactivity Insights

Understanding the structure provides a foundation for predicting its chemical behavior and
designing synthetic routes.

General Synthetic Workflow

The synthesis of Methyl 1,4-oxazepane-2-carboxylate often involves the formation of the
seven-membered ring through intramolecular cyclization. A common strategy begins with a
protected amino acid derivative which undergoes reactions to build the necessary chain before
a final ring-closing step.

Chiral Amino Acid Alkylation Chain Elongation/ Base/Acid Catalysis Intramolecular L Methyl 1,4-oxazepane-
. o R Deprotection (if needed)
Precursor Functionalization Cyclization 2-carboxylate

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the 1,4-oxazepane core.

Chemical Reactivity

The structure contains several reactive sites:

e Secondary Amine (N4): Can act as a nucleophile or a base. It can be alkylated, acylated, or
participate in other N-centered reactions.

o Ester Group (C2): Susceptible to hydrolysis under acidic or basic conditions to yield the
corresponding carboxylic acid. It can also be reduced or converted to an amide.
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» Ether Linkage (O1): Generally stable, but can be cleaved under harsh acidic conditions.

Conclusion

The structure of Methyl 1,4-oxazepane-2-carboxylate is defined by a flexible, low-strain
seven-membered heterocyclic core bearing a chiral center at the C2 position. Its conformation
is best described as a pseudo-chair, and its identity is rigorously confirmed by a combination of
NMR and MS techniques. As a chiral building block, its defined stereochemistry and multiple
functional handles make it a valuable intermediate for the synthesis of complex, biologically
active molecules in the field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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